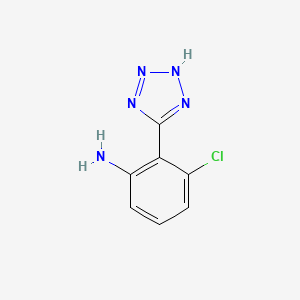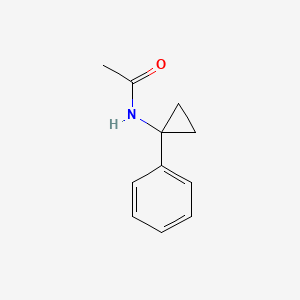
N-Benzyl-1H-indole-3-ethylamine monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-1H-indole-3-ethylamine monohydrochloride is a chemical compound that belongs to the class of tryptamines. Tryptamines are a group of monoamine alkaloids that can be found in various plants, fungi, and animals. They are structurally related to the amino acid tryptophan and have a wide range of biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-1H-indole-3-ethylamine monohydrochloride typically involves the reaction of tryptamine with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene at room temperature or under reflux conditions. The resulting N-benzyl-tryptamine is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification of the final product is achieved through crystallization or recrystallization techniques to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzyl-1H-indole-3-ethylamine monohydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-benzyl-indole derivatives.
Reduction: Reduction reactions can convert it to N-benzyl-tryptamine derivatives with different functional groups.
Substitution: It can undergo nucleophilic substitution reactions to introduce different substituents on the benzyl or tryptamine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
The major products formed from these reactions include various N-benzyl-indole derivatives, N-benzyl-tryptamine derivatives with different functional groups, and substituted N-benzyl-tryptamines .
Applications De Recherche Scientifique
Mécanisme D'action
N-Benzyl-1H-indole-3-ethylamine monohydrochloride exerts its effects primarily through its interaction with serotonin receptors, particularly the 5-HT2A and 5-HT2C receptors. It acts as an agonist at these receptors, leading to the activation of downstream signaling pathways that modulate neurotransmitter release and neuronal activity. This interaction is believed to underlie its potential antidepressant and anxiolytic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT): A potent hallucinogen with similar structural features.
N,N-dimethyltryptamine (DMT): Another hallucinogenic compound with a similar tryptamine backbone.
N-benzyl-5-methoxytryptamine: A compound with similar pharmacological properties but different substitution patterns.
Uniqueness
N-Benzyl-1H-indole-3-ethylamine monohydrochloride is unique in its specific interaction with serotonin receptors and its potential therapeutic applications. Unlike other tryptamines, it has been shown to have significant antidepressant and anxiolytic properties without the strong hallucinogenic effects associated with compounds like DMT and 5-MeO-DMT .
Propriétés
Numéro CAS |
63938-61-4 |
|---|---|
Formule moléculaire |
C17H19ClN2 |
Poids moléculaire |
286.8 g/mol |
Nom IUPAC |
benzyl-[2-(1H-indol-3-yl)ethyl]azanium;chloride |
InChI |
InChI=1S/C17H18N2.ClH/c1-2-6-14(7-3-1)12-18-11-10-15-13-19-17-9-5-4-8-16(15)17;/h1-9,13,18-19H,10-12H2;1H |
Clé InChI |
DACWITGQKLUJCT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C[NH2+]CCC2=CNC3=CC=CC=C32.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















